molecular formula C9H20ClNO2 B3426348 4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride CAS No. 51963-62-3

4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride

Cat. No.: B3426348
CAS No.: 51963-62-3
M. Wt: 209.71 g/mol
InChI Key: ODEZFEHBEULXNR-UHFFFAOYSA-M
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Description

4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride (CAS: 51963-62-3), also known as γ-butyrobetaine ethyl ester chloride, is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . Structurally, it features a trimethylammonium group linked to a 4-ethoxy-4-oxobutyl chain. Key physicochemical properties include:

  • Hydrogen bond donors: 0
  • Hydrogen bond acceptors: 3
  • Topological polar surface area (TPSA): 26.3 Ų
  • Rotatable bonds: 6 .

This compound is used in specialty chemical synthesis and pharmaceutical intermediates, though its specific applications are less documented compared to structural analogs. Its stability and hygroscopic nature are typical of quaternary ammonium salts.

Properties

IUPAC Name

(4-ethoxy-4-oxobutyl)-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-5-12-9(11)7-6-8-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZFEHBEULXNR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51963-62-3
Record name 1-Butanaminium, 4-ethoxy-N,N,N-trimethyl-4-oxo-, chloride (1:1)
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Record name Ethyl N-trimethyl-gamma-aminobutyrate chloride
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Record name (4-ethoxy-4-oxobutyl)trimethylazanium chloride
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Record name ETHYL N-TRIMETHYL-.GAMMA.-AMINOBUTYRATE CHLORIDE
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Mechanism of Action

Action Environment

The efficacy and stability of GBB-EEC can be influenced by various environmental factors. It’s worth noting that GBB-EEC is often included in pre-workout supplement formulations, suggesting that its effects may be enhanced by physical activity.

Biochemical Analysis

Biochemical Properties

Gbb-eec plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with gamma-butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of L-Carnitine . Gbb-eec serves as a substrate for this enzyme, leading to the production of L-Carnitine, which is essential for fatty acid metabolism. Additionally, Gbb-eec has been shown to interact with transport proteins that facilitate its uptake into cells, ensuring its availability for biochemical reactions.

Cellular Effects

Gbb-eec influences various cellular processes and functions. It has been observed to enhance fatty acid oxidation by increasing the levels of L-Carnitine within cells . This, in turn, boosts cellular energy production and improves metabolic efficiency. Gbb-eec also impacts cell signaling pathways, particularly those involved in lipid metabolism and energy homeostasis. Furthermore, it has been reported to modulate gene expression related to fatty acid transport and oxidation, thereby influencing cellular metabolism at the genetic level.

Molecular Mechanism

The molecular mechanism of Gbb-eec involves its conversion to L-Carnitine by gamma-butyrobetaine hydroxylase . This conversion is critical for the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. Gbb-eec binds to the active site of the enzyme, facilitating the hydroxylation reaction. Additionally, Gbb-eec may interact with other biomolecules, such as transport proteins and receptors, to exert its effects on cellular metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gbb-eec have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time Long-term studies have shown that Gbb-eec maintains its efficacy in enhancing fatty acid oxidation and energy production

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Gbb-eec vary with different dosages. At lower doses, Gbb-eec effectively enhances fatty acid oxidation and improves metabolic efficiency . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Gbb-eec.

Metabolic Pathways

Gbb-eec is involved in the metabolic pathway of L-Carnitine biosynthesis . It serves as a precursor for L-Carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of Gbb-eec to L-Carnitine, a critical step in this metabolic pathway. Additionally, Gbb-eec may influence other metabolic pathways related to fatty acid metabolism and energy production.

Transport and Distribution

Within cells and tissues, Gbb-eec is transported and distributed by specific transport proteins . These proteins facilitate the uptake of Gbb-eec into cells, ensuring its availability for biochemical reactions. Once inside the cells, Gbb-eec is distributed to various cellular compartments, including the mitochondria, where it exerts its effects on fatty acid oxidation and energy production.

Subcellular Localization

Gbb-eec is primarily localized in the mitochondria, the site of fatty acid oxidation . Its presence in the mitochondria is essential for its role in enhancing energy production. Additionally, Gbb-eec may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Biological Activity

4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, commonly referred to as 4-Ethoxy-TMA , is a quaternary ammonium compound that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which contributes to its various applications, particularly in the fields of antimicrobial agents and pharmaceuticals. This article explores the biological activity of 4-Ethoxy-TMA, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C10H20ClN2O2
  • Molecular Weight : 236.73 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and polar organic solvents

4-Ethoxy-TMA exhibits biological activity primarily through its interaction with cell membranes. As a quaternary ammonium compound, it disrupts the integrity of microbial cell membranes, leading to cell lysis. This mechanism is typical of many antimicrobial agents, which target the lipid bilayer of bacteria and fungi.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Ethoxy-TMA. It has been tested against various bacterial strains and fungi, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that 4-Ethoxy-TMA could be a viable candidate for developing new disinfectants or antimicrobial treatments.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4-Ethoxy-TMA was evaluated for its effectiveness against common pathogens. The study demonstrated that at concentrations as low as 16 µg/mL, the compound could effectively inhibit the growth of Staphylococcus aureus, a significant cause of hospital-acquired infections. The results indicated that 4-Ethoxy-TMA not only inhibited bacterial growth but also exhibited bactericidal properties at higher concentrations.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of 4-Ethoxy-TMA. The compound showed low toxicity levels at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications. The IC50 (half-maximal inhibitory concentration) for human fibroblasts was determined to be greater than 100 µg/mL, indicating that it may be safe for use in therapeutic contexts.

Potential Therapeutic Applications

Given its antimicrobial properties and low cytotoxicity, 4-Ethoxy-TMA holds promise for several applications:

  • Disinfectants : Due to its effectiveness against a range of pathogens, it could be formulated into disinfectants for healthcare settings.
  • Antiseptics : Its ability to inhibit microbial growth makes it suitable for use in antiseptic formulations.
  • Pharmaceuticals : Further research may explore its role in treating infections caused by resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carpronium Chloride (4-Methoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride)

  • CAS : 13254-33-6
  • Molecular formula: C₈H₁₈ClNO₂
  • Molecular weight : 195.69 g/mol .
  • Key structural difference : Substitution of the ethoxy group with a methoxy group at the 4-position.
  • Properties :
    • Lower molecular weight and reduced steric bulk compared to the ethoxy analog.
    • Applications : Used as a vasodilator and in pharmaceuticals (e.g., Actinamin or Furozin) .
  • Synthesis : Likely involves methyl esterification of γ-butyrobetaine intermediates .
Parameter 4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride Carpronium Chloride
CAS 51963-62-3 13254-33-6
Molecular Formula C₉H₂₀ClNO₂ C₈H₁₈ClNO₂
Molecular Weight 209.71 g/mol 195.69 g/mol
Substituent Ethoxy Methoxy
Applications Specialty chemical intermediate Pharmaceutical agent

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium Chloride

  • CAS : 10485-23-1
  • Molecular formula: C₉H₁₉ClNO₃ (inferred)
  • Key structural difference : Additional 2-oxo group , creating a 2,4-diketo structure .
  • Properties :
    • Hygroscopic and reactive due to dual ketone groups.
    • Applications : Intermediate in synthesizing L-carnitine derivatives (e.g., 3-Carboxy-N,N,N-trimethyl-2-oxo-1-propanaminium chloride) .
  • Synthesis : Derived from ethyl esterification of γ-butyrobetaine analogs under acidic conditions .

Gamma-Butyrobetaine Ethyl Ester (CAS: 16630-27-6)

  • Molecular formula: C₉H₂₀NO₂⁺ (neutral base)
  • Key difference : Lacks the chloride counterion but shares the ethyl ester and quaternary ammonium structure .
  • Applications : Studied as a precursor in betaine metabolism and neurotransmitter analogs.

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm structure via 1^1H NMR (δ 1.35–1.45 ppm for ethoxy CH3_3, δ 3.2–3.4 ppm for N(CH3_3)3_3) and 13^13C NMR (δ 170–175 ppm for carbonyl).
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M]+^+ ion at m/z 209.118 (theoretical 209.1183) .
  • Polar Surface Area : Calculate using topological descriptors (26.3 Å2^2) to predict solubility .

How does storage condition selection impact the compound’s stability?

Q. Basic

  • Temperature : Store at ≤-20°C to prevent thermal degradation (decomposition observed at >40°C) .
  • Moisture : Use desiccants (e.g., silica gel) to avoid hygroscopic hydrolysis of the ethoxy group.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, methanol) in formulations to minimize nucleophilic substitution .

What computational methods can elucidate the reaction mechanism of its quaternization?

Q. Advanced

  • Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and identify rate-limiting steps .
  • Reaction Path Sampling : Use metadynamics to explore alternative pathways, such as SN2 vs. SN1 mechanisms, under varying solvent polarities .

How can structure-activity relationship (SAR) studies differentiate this compound from its methoxy analog (Carpronium chloride, CAS 13254-33-6)?

Q. Advanced

  • Substituent Effects : Compare ethoxy (C2_2H5_5O) vs. methoxy (CH3_3O) groups via:
    • LogP measurements : Ethoxy increases lipophilicity (ΔLogP ≈ +0.5).
    • Receptor docking : Ethoxy’s larger van der Waals volume may alter binding in cholinergic systems .
  • Biological assays : Test acetylcholinesterase inhibition kinetics to quantify potency differences .

How should researchers address contradictory data in solubility or reactivity studies?

Q. Advanced

  • Statistical Analysis : Apply ANOVA to identify outliers or systematic errors in replicate experiments .
  • Controlled Variables : Isolate factors like trace water content (via Karl Fischer titration) or solvent purity.
  • Cross-Validation : Compare results with analogs (e.g., Carpronium chloride) to confirm trends .

What degradation pathways are predicted under acidic or alkaline conditions?

Q. Advanced

  • Acidic Hydrolysis : Ethoxy group cleaves to form 4-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride. Monitor via LC-MS (expected m/z 181.08 for [M]+^+).
  • Alkaline Conditions : β-ketoammonium decomposition yields trimethylamine and ethyl acetoacetate. Validate via GC-MS headspace analysis .

Can molecular dynamics (MD) simulations predict its behavior in lipid bilayer systems?

Q. Advanced

  • Force Field Parameterization : Use CHARMM36 or GAFF2 to model the quaternary ammonium headgroup.
  • Permeability Studies : Simulate free energy profiles for translocation across phosphatidylcholine membranes. Correlate with experimental PAMPA assays .

What synthetic strategies minimize byproducts during scale-up?

Q. Advanced

  • Flow Chemistry : Continuous reactors reduce localized overheating, suppressing β-elimination byproducts.
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor intermediate concentrations .

How do solvent polarity and counterion exchange affect crystallization efficiency?

Q. Advanced

  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal crystallization solvents (e.g., acetone-water mixtures).
  • Counterion Effects : Replace chloride with tosylate or tetrafluoroborate to modulate crystal lattice energy. Characterize via X-ray diffraction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride

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